N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride
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Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H17Cl2N3O2S and its molecular weight is 386.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Research on similar heterocyclic compounds has focused on the synthesis and characterization of novel chemical structures. For instance, studies have explored the synthesis and spectral characteristics of various carboxamides based on readily available precursors, leading to a range of cyclic products with confirmed structures through complex spectral studies (Zadorozhnii et al., 2019). Another study investigated the experimental and theoretical properties of a furan-2-carboxamide-bearing thiazole, highlighting its antimicrobial activity and suggesting further research for pharmacological applications (Çakmak et al., 2022).
Antimicrobial and Anticancer Activities
Compounds with thiazole and furan moieties have been evaluated for their biological activities. For example, synthesis efforts have led to derivatives with observed leukotriene B(4) inhibitory activity and growth inhibition in cancer cell lines, suggesting potential for medical applications (Kuramoto et al., 2008). Another study synthesized a series of compounds evaluated for their antibacterial, antiurease, and antioxidant activities, highlighting the therapeutic potential of heterocyclic compounds (Sokmen et al., 2014).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their effect as corrosion inhibitors against steel in acidic solutions. These studies indicate that such compounds can offer significant protection, with potential applications in materials science (Hu et al., 2016).
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S.ClH/c1-19(2)8-9-20(15(21)12-6-4-10-22-12)16-18-14-11(17)5-3-7-13(14)23-16;/h3-7,10H,8-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQRIPNBQXSGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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